REACTION_CXSMILES
|
C([Li])(C)(C)C.[CH3:6][O:7][C:8]1[CH:13]=[N:12][CH:11]=[C:10](I)[N:9]=1.[N:15]12[CH2:22][CH2:21][CH:18]([CH2:19][CH2:20]1)[CH2:17][C:16]2=O.[OH2:24]>CCCCC.CCOCC>[CH3:6][O:7][C:8]1[CH:13]=[N:12][CH:11]=[C:10]([C:17]2([OH:24])[CH:18]3[CH2:21][CH2:22][N:15]([CH2:20][CH2:19]3)[CH2:16]2)[N:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.17 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=CN=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
N12C(CC(CC1)CC2)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed through alumina
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol (93:7)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CN=C1)C2(CN3CCC2CC3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |